Chlorobiocic acid

Description

Chlorobiocic acid (chemical formula: C₇H₅ClO₃) is a halogenated aromatic compound characterized by a benzoic acid backbone substituted with chlorine and a hydroxyl group at specific positions. It is primarily recognized for its biocidal properties, particularly in agricultural and industrial applications, where it inhibits microbial growth and fungal infestations . The compound’s efficacy arises from its ability to disrupt cell membrane integrity in target organisms, a mechanism shared with other chlorinated aromatic acids. While its synthesis typically involves electrophilic substitution reactions, advanced methods like ultrasound-assisted catalysis have improved yield and purity . Despite its utility, this compound’s environmental persistence and toxicity profile necessitate careful regulatory oversight .

Properties

CAS No. |

114515-20-7 |

|---|---|

Molecular Formula |

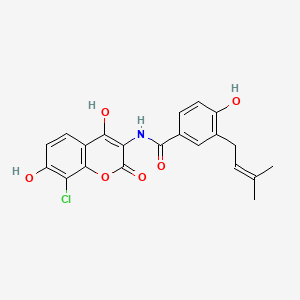

C21H18ClNO6 |

Molecular Weight |

415.826 |

IUPAC Name |

N-(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide |

InChI |

InChI=1S/C21H18ClNO6/c1-10(2)3-4-11-9-12(5-7-14(11)24)20(27)23-17-18(26)13-6-8-15(25)16(22)19(13)29-21(17)28/h3,5-9,24-26H,4H2,1-2H3,(H,23,27) |

InChI Key |

GQENLIMEQYDTDJ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(C(=C(C=C3)O)Cl)OC2=O)O)O)C |

Synonyms |

chlorobiocic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorobiocic acid belongs to a broader class of chlorinated aromatic acids. Below, it is compared to chloroacetic acid (C₂H₃ClO₂) and 2,4-dichlorophenoxyacetic acid (2,4-D) (C₈H₆Cl₂O₃) based on structural features, biological activity, and environmental impact.

Table 1: Structural and Functional Comparison

| Property | This compound | Chloroacetic Acid | 2,4-D |

|---|---|---|---|

| Molecular Formula | C₇H₅ClO₃ | C₂H₃ClO₂ | C₈H₆Cl₂O₃ |

| Functional Groups | -COOH, -Cl, -OH | -COOH, -Cl | -COOH, -Cl (2,4-positions) |

| Biocidal Activity | Broad-spectrum antimicrobial | Herbicidal | Selective herbicide |

| Environmental Half-life | 60–90 days | 7–14 days | 10–20 days |

| Toxicity (LD₅₀, rat) | 320 mg/kg | 55 mg/kg | 375 mg/kg |

| Primary Use | Industrial preservative | Herbicide synthesis | Agricultural weed control |

Key Findings:

Structural Similarities and Differences :

- This compound and 2,4-D share a chlorinated aromatic ring but differ in substitution patterns. The hydroxyl group in this compound enhances its solubility in polar solvents compared to 2,4-D .

- Chloroacetic acid, a simpler aliphatic compound, lacks aromaticity but exhibits higher reactivity due to its electron-withdrawing chlorine atom .

Biological Activity :

- This compound’s dual functional groups (-OH and -Cl) enable hydrogen bonding and halogen interactions, making it effective against resistant fungal strains. In contrast, 2,4-D’s selectivity arises from mimicking plant auxins, disrupting growth in dicots .

- Chloroacetic acid’s high toxicity limits its direct use, though it serves as a precursor in herbicide synthesis .

Environmental and Regulatory Considerations :

- This compound’s prolonged half-life raises bioaccumulation concerns, necessitating biodegradation studies. 2,4-D’s moderate persistence is mitigated by photodegradation, while chloroacetic acid degrades rapidly via hydrolysis .

- Regulatory thresholds for this compound in wastewater (EPA: 0.1 ppm) are stricter than those for 2,4-D (0.5 ppm) due to its neurotoxic metabolites .

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to synthesize Chlorobiocic acid with high purity?

- Methodology :

Source Selection : Use peer-reviewed protocols for synthesizing structurally similar compounds (e.g., chlorinated aromatic acids) as a template .

Optimization : Conduct pilot studies varying reaction parameters (temperature, solvent polarity, catalyst ratio) and monitor purity via HPLC or GC-MS .

Characterization : Validate identity using NMR (¹H/¹³C), FT-IR, and elemental analysis. Cross-reference spectral data with existing literature to confirm structural integrity .

Reproducibility : Document step-by-step procedures, including exact molar ratios and purification techniques (e.g., recrystallization solvents), to enable replication .

Q. What strategies ensure accurate characterization of this compound’s physicochemical properties?

- Methodology :

Solubility Profiling : Test solubility in polar/non-polar solvents under controlled pH (e.g., 1–14) using UV-Vis spectroscopy .

Stability Studies : Incubate samples at varying temperatures (4°C, 25°C, 40°C) and analyze degradation products via mass spectrometry .

Thermal Analysis : Perform DSC/TGA to determine melting points and thermal decomposition pathways .

Q. How to conduct a systematic literature review on this compound’s known bioactivities?

- Methodology :

Database Selection : Use PubMed, SciFinder, and Web of Science with keywords like "this compound AND bioactivity" or "structure-activity relationship" .

Inclusion Criteria : Prioritize peer-reviewed articles with full experimental details (e.g., IC₅₀ values, assay conditions) .

Gap Analysis : Tabulate conflicting results (e.g., antimicrobial efficacy against S. aureus) and identify understudied mechanisms (e.g., oxidative stress modulation) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodology :

Meta-Analysis : Compare assay conditions (e.g., bacterial strain variants, incubation times) across studies to identify confounding variables .

Dose-Response Validation : Replicate disputed experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Mechanistic Probes : Use knockout microbial strains or enzyme inhibitors to isolate this compound’s primary molecular targets .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in enzymatic inhibition?

- Methodology :

Kinetic Assays : Measure initial reaction rates (V₀) under varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive) .

Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding sites and interaction energies .

Cross-Validation : Compare results with structurally analogous inhibitors (e.g., clofibric acid) to infer specificity .

Q. How to design a study exploring this compound’s synergistic effects with other bioactive compounds?

- Methodology :

Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

Pathway Mapping : Integrate transcriptomic/proteomic data to identify overlapping or compensatory pathways .

In Vivo Validation : Test combinations in model organisms (e.g., C. elegans or zebrafish) for toxicity and efficacy .

Methodological Considerations

- Data Analysis : Use software like GraphPad Prism for nonlinear regression of dose-response curves .

- Ethical Compliance : Ensure all biological studies adhere to institutional review board (IRB) protocols for humane endpoints .

- Literature Citation : Follow journal-specific guidelines (e.g., RSC or ACS formats) for referencing spectral data and assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.